molecular formula C16H21N3O3 B1359735 Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate CAS No. 72349-01-0

Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate

Cat. No. B1359735
Key on ui cas rn: 72349-01-0
M. Wt: 303.36 g/mol
InChI Key: FLMRUBYTEPLEJH-UHFFFAOYSA-N
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Patent
US07615555B2

Procedure details

A solution of benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate (3.2 g) in ethanol (200 ml) was hydrogenated under a hydrogen filled balloon with 20% palladium on charcoal as catalyst. The catalyst was filtered and the filtrate evaporated to dryness to give the title compound as a white solid, yield 1.6 g.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:6][CH2:5][CH2:4][N:3]1[CH:7]1[CH2:12][CH2:11][N:10](C(OCC2C=CC=CC=2)=O)[CH2:9][CH2:8]1>C(O)C.[Pd]>[NH:10]1[CH2:9][CH2:8][CH:7]([N:3]2[CH2:4][CH2:5][NH:6][C:2]2=[O:1])[CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
O=C1N(CCN1)C1CCN(CC1)C(=O)OCC1=CC=CC=C1
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)N1C(NCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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